molecular formula C18H20BrNOS B4553369 2-[(4-bromobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide

2-[(4-bromobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B4553369
M. Wt: 378.3 g/mol
InChI Key: VQBVFLVJKVQZMD-UHFFFAOYSA-N
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Description

2-[(4-bromobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H20BrNOS and its molecular weight is 378.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.04490 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity of Bromophenols

Research has identified bromophenols from marine sources, like the red alga Rhodomela confervoides, demonstrating significant radical scavenging activity. These compounds, including nitrogen-containing bromophenols, have shown potential applications in food and pharmaceutical fields as natural antioxidants due to their potent scavenging activity against DPPH and ABTS radicals. This highlights the potential of bromophenols, structurally related to the queried compound, in contributing to antioxidant applications (Li et al., 2012).

Synthesis and Evaluation of Derivatives

A study on the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents presents the direct synthesis of thio-N-acetamides derivatives. The research aimed at exploring these compounds for their potential anticonvulsant properties, providing insights into the therapeutic potential of similar structures (Severina et al., 2020).

Chemoselective Acetylation

Another application involves the chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing intermediates significant in the synthesis of antimalarial drugs. This study highlights the role of specific acetamide derivatives in the synthesis of pharmaceutical compounds, emphasizing the utility of such compounds in drug synthesis pathways (Magadum & Yadav, 2018).

Antimicrobial Activity

Research on the synthesis and evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives for their antimicrobial and hemolytic activity highlights the potential of these compounds in antimicrobial applications. This study underscores the versatility of acetamide derivatives in developing new antimicrobial agents, demonstrating the broad applicability of such compounds in pharmaceutical research (Gul et al., 2017).

Cellular Antioxidant Effect

Further, research on bromophenols isolated from the red alga Vertebrata lanosa demonstrated their cellular antioxidant effect. This study provides insights into the cellular antioxidant activity of bromophenols, suggesting the potential health benefits and pharmaceutical applications of compounds related to the one (Olsen et al., 2013).

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNOS/c1-3-15-6-4-5-13(2)18(15)20-17(21)12-22-11-14-7-9-16(19)10-8-14/h4-10H,3,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBVFLVJKVQZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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